![molecular formula C48H44BrN5O4 B2852812 Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) CAS No. 408356-71-8](/img/structure/B2852812.png)
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)
説明
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) is a fluorescent probe that is commonly used in scientific experiments for biological imaging and detection . It is comprised of rhodamine B, a highly fluorescent organic dye, and phenanthroline, an organic molecule that can form stable complexes with metal ions, and benzyl.
Molecular Structure Analysis
The molecular formula of RPA is C48H44BrN5O4 . The IUPAC name is 6-(diethylamino)-N,N-diethyl-9-[2-({[4-(1,10-phenanthrolin-5-ylcarbamoyl)benzyl]oxy}carbonyl)phenyl]-3H-xanthen-3-iminium bromide .Physical And Chemical Properties Analysis
RPA is a hydrophobic compound that is soluble in organic solvents such as ethanol, methanol, and acetonitrile. Its molecular weight is 834.7981 g/mol . RPA emits a bright red fluorescence under visible light when excited with blue light, making it useful for biological imaging studies.科学的研究の応用
Mitochondrial Iron Determination
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) has been employed as a fluorescent sensor to selectively determine mitochondrial chelatable iron in viable cells. In cell-free systems, RPA's fluorescence is quenched by Fe(2+), indicating its strong interaction with iron. This property is utilized to assess mitochondrial chelatable iron, aiding in the understanding of its role in various human diseases. The selective accumulation of RPA in mitochondria and its fluorescence response to iron-chelating agents provide a robust method for quantifying mitochondrial chelatable iron, which is crucial for studying physiological and pathological processes in cells (Petrat et al., 2002).
Iron-Binding Affinity Assessment
RPA has been used to evaluate chelatable mitochondrial iron by synthesizing additional mitochondrial iron indicators with varying iron-binding affinities. These indicators, including RPA, have provided insights into the strength with which loosely bound iron ions are intracellularly/intramitochondrially bound. The study confirmed the reliability of RPA in determining iron concentration and highlighted that iron complexation by these indicators does not induce significant release of iron from iron-storage proteins (Rauen et al., 2007).
Understanding Cold-Induced Apoptosis
RPA has contributed to the understanding of cold-induced apoptosis in cultured hepatocytes. The cold-induced increase in cellular chelatable iron, which can trigger mitochondrial permeability transition, was monitored using RPA. This study revealed the role of nonmitochondrial chelatable iron in mediating cold-induced apoptosis and the importance of mitochondrial permeability transition in this process (Rauen et al., 2003).
pH Sensing
Rhodamine B-based probes, derivatives of RPA, have been developed for pH sensing. These probes demonstrate reversible fluorescence changes and are stable under different conditions, making them suitable for pH sensing in acidic media. The probes' performance is minimally influenced by common inorganic ions and polycyclic aromatic hydrocarbons, indicating their potential for practical applications in environmental monitoring and other fields (Ma et al., 2015).
将来の方向性
特性
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAXBNKFUSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA) | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)
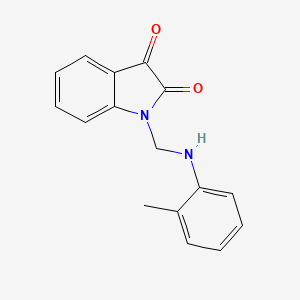
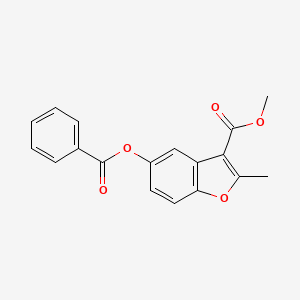
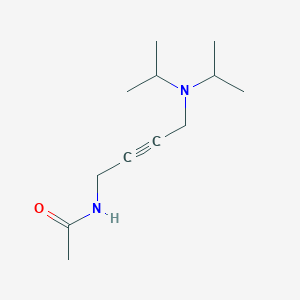
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
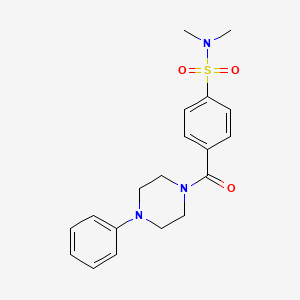
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)
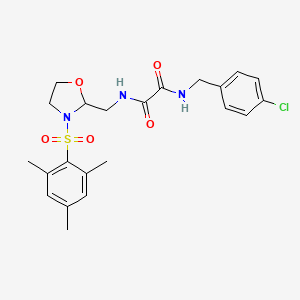
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
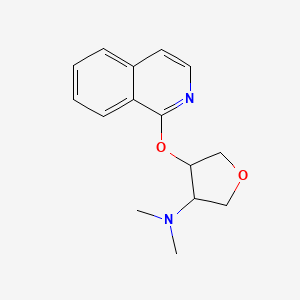
![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
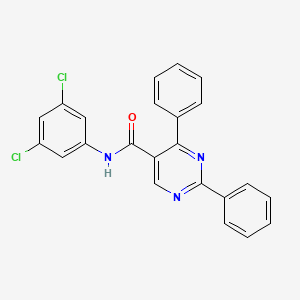
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)